6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Overview
Description
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid group to an acyl chloride.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acyl derivatives.
Scientific Research Applications
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with bacterial enzymes, disrupting their metabolic processes .
Comparison with Similar Compounds
- 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 6-Methyl-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its unique cinnoline structure, which imparts distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-4-oxo-1H-cinnoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-2-3-7-6(4-5)9(13)8(10(14)15)12-11-7/h2-4H,1H3,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZHVHLBVRBRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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